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molecular formula C11H15N B8815656 5-Isopropylindoline CAS No. 65826-96-2

5-Isopropylindoline

Cat. No. B8815656
M. Wt: 161.24 g/mol
InChI Key: LCIJJWUQMXUQQI-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

To a cooled solution of indole (D17, 0.60 g, 3.75 mmol) in glacial acetic acid (12 ml) was added sodium cyanoborohydride (1.20 g, 19.1 mmol) in portions. The mixture was stirred under argon for 4 h, then diluted with water and basified with 10% aqueous sodium hydroxide. The mixture was extracted with dichloromethane and the extract was dried and evaporated. After combining with material from a previous experiment (from 0.14 g indole) the crude product was chromatographed on silica gel eluted with diethyl ether to give the title compound (0.62 g, 84%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)[CH3:3].C([BH3-])#N.[Na+].[OH-].[Na+]>C(O)(=O)C.O>[CH3:3][CH:2]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH2:7]2)[CH3:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
CC(C)C=1C=C2C=CNC2=CC1
Name
Quantity
1.2 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under argon for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(C)C=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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